An In-depth Technical Guide to the Synthesis and Characterization of 25P-NBOMe Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 25P-NBOMe Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 25P-NBOMe is a potent psychoactive substance and is classified as a controlled substance in many jurisdictions. The synthesis, handling, and research of this compound must be conducted in strict compliance with all applicable local, national, and international laws and regulations. This guide is intended for informational and research purposes only, to be utilized by qualified professionals in appropriately licensed and equipped laboratory settings.
Introduction
25P-NBOMe (2C-P-NBOMe; N-(2-Methoxybenzyl)-4-propyl-2,5-dimethoxyphenethylamine) is a potent synthetic psychedelic of the phenethylamine (B48288) class. It is a derivative of the 2C-P phenethylamine, a family of compounds known for their hallucinogenic properties. Like other members of the NBOMe series, 25P-NBOMe acts as a powerful agonist of the serotonin (B10506) 5-HT₂A receptor, which is believed to mediate its psychoactive effects. This technical guide provides a comprehensive overview of the synthesis of 25P-NBOMe hydrochloride and its analytical characterization.
Synthesis of 25P-NBOMe Hydrochloride
The synthesis of 25P-NBOMe is typically achieved via a two-step process: reductive amination of the precursor 2-(4-propyl-2,5-dimethoxyphenyl)ethanamine (2C-P) with 2-methoxybenzaldehyde, followed by the conversion of the resulting freebase to its hydrochloride salt for improved stability and handling.[1]
Experimental Protocol: Synthesis of 25P-NBOMe Free Base
This protocol is based on the general methodology for the synthesis of N-benzyl phenethylamines.[1][2]
-
Imine Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of 2C-P (2-(4-propyl-2,5-dimethoxyphenyl)ethanamine) in methanol (B129727).
-
To this solution, add 1.1 equivalents of 2-methoxybenzaldehyde.
-
Stir the mixture at room temperature for approximately 2 hours to facilitate the formation of the corresponding Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reductive Amination:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride (B1222165) (NaBH₄) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add distilled water to the residue and basify the aqueous solution to a pH > 12 with 4 M sodium hydroxide (B78521) (NaOH).
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 25P-NBOMe free base, typically as an oil or waxy solid.
-
-
Purification:
-
The crude product can be purified using column chromatography on silica (B1680970) gel if necessary.
-
Experimental Protocol: Formation of 25P-NBOMe Hydrochloride
-
Dissolution: Dissolve the purified 25P-NBOMe free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield 25P-NBOMe hydrochloride as a crystalline solid.
Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): The free base of 25P-NBOMe can be analyzed by GC-MS to determine its retention time and electron ionization (EI) mass spectrum. A standard method would involve an Agilent gas chromatograph with a mass selective detector and a capillary column like an HP-1 MS.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The hydrochloride salt is typically analyzed as a KBr pellet or using an ATR accessory. The resulting spectrum provides information about the functional groups present in the molecule. Characteristic secondary amine HCl salt absorbances are expected between 2500-3000 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. Samples are typically dissolved in a deuterated solvent like CDCl₃. The proton spectrum is key for differentiating between ortho-, meta-, and para-isomers of the N-benzyl moiety.[5]
Data Presentation
The following tables summarize the key analytical data for 25P-NBOMe hydrochloride.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(4-propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |
| Molecular Formula | C₂₁H₂₉NO₃ • HCl | [6] |
| Formula Weight | 379.9 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% (as per reference standard) | [6] |
| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | [6] |
| UV λmax | 220, 281 nm |[6] |
Table 2: Chromatographic Data
| Method | Column | Retention Time (min) | Reference |
|---|---|---|---|
| GC | DB-1 | 27.01 | [4] |
| GC | DB-5 | 27.47 | [4] |
| GC | HP-50+ | 27.75 |[4] |
Table 3: Mass Spectrometry Data (EI-MS of Free Base)
| Ion (m/z) | Description |
|---|---|
| 121 | Base peak, characteristic fragment of the 2-methoxybenzyl moiety |
| 91 | Tropylium ion from the benzyl (B1604629) moiety |
| 150 | Fragment from the phenethylamine core |
| Note: The molecular ion (M⁺) for the free base is expected at m/z 343.47, but may be of low abundance or absent in EI spectra. | |
Table 4: Spectroscopic Data
| Technique | Region | Description of Expected Signals | Reference |
|---|---|---|---|
| FTIR (HCl Salt) | 2500-3000 cm⁻¹ | Broad absorbances characteristic of a secondary amine salt. | [4] |
| 400-1600 cm⁻¹ | "Fingerprint" region with characteristic differences for isomer differentiation. | [4] | |
| ¹H NMR (HCl Salt) | ~6.7-7.4 ppm | Aromatic protons from both phenyl rings. | [5] |
| ~3.9-4.2 ppm | Benzyl CH₂ triplet. | [5] | |
| ~3.6-3.85 ppm | Three methoxy (B1213986) singlets. | [5] | |
| ~2.9-3.2 ppm | Ethylene CH₂-CH₂ multiplets. | [5] | |
| ~0.9-2.6 ppm | Propyl group protons (triplet, sextet, triplet). | ||
| ¹³C NMR | ~145-160 ppm | Aromatic carbons bonded to oxygen. | [5] |
| ~100-135 ppm | Other aromatic carbons. | [5] | |
| ~55 ppm | Methoxy carbons. | [5] | |
| ~45 ppm | CH₂-N carbon. | [5] |
| | ~25 ppm | Ar-CH₂ carbon. |[5] |
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic workflow for 25P-NBOMe hydrochloride.
Signaling Pathway
